molecular formula C11H8N2S B13960234 Naphtho[2,3-D]thiazol-2-amine CAS No. 39608-20-3

Naphtho[2,3-D]thiazol-2-amine

Cat. No.: B13960234
CAS No.: 39608-20-3
M. Wt: 200.26 g/mol
InChI Key: OEQDMJGSYIMBMS-UHFFFAOYSA-N
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Description

Naphtho[2,3-D]thiazol-2-amine is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[2,3-D]thiazol-2-amine can be synthesized through various methods. One common approach involves the reaction of 2-isocyanonaphthalenes with elemental sulfur and amines under visible-light-induced conditions . Another method includes the reaction of 2-(methylsulfinyl)naphtho[2,3-D]thiazole-4,9-dione with different amines, such as benzylamine, morpholine, thiomorpholine, piperidine, and 4-methylpiperazine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-D]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include elemental sulfur, various amines, and visible light as a catalyst . Reaction conditions often involve moderate temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound include various tricyclic compounds with potential antimicrobial and photophysical properties .

Mechanism of Action

Naphtho[2,3-D]thiazol-2-amine exerts its effects primarily by activating small- and intermediate-conductance calcium-activated potassium channels (KCa2 and KCa3.1). This activation modulates calcium-signaling cascades and membrane potential in cells, leading to various physiological effects such as lowering blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,3-D]thiazol-2-amine is unique due to its specific structural configuration, which imparts distinct photophysical and antimicrobial properties. Its ability to activate potassium channels with high potency further distinguishes it from other similar compounds .

Properties

CAS No.

39608-20-3

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

benzo[f][1,3]benzothiazol-2-amine

InChI

InChI=1S/C11H8N2S/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H2,12,13)

InChI Key

OEQDMJGSYIMBMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C(S3)N

Origin of Product

United States

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